(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid
Description
¹H/¹³C NMR
In DMSO-d₆, the ¹H NMR spectrum displays a doublet at δ 8.88 ppm (H8, pyridine C–H), a trans-vinyl proton triplet at δ 7.53 ppm (J = 15.8 Hz, H3), and a carboxylic acid proton at δ 12.4 ppm (broad). The p-toluoyl methyl group resonates as a singlet at δ 2.33 ppm. ¹³C NMR signals include the carboxylic carbon at δ 167.6 ppm and the ketonic carbonyl (C14=O) at δ 192.1 ppm.
Table 3: Key NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| H3 | 7.53 | 123.4 |
| H8 | 8.88 | 149.2 |
| C14=O | – | 192.1 |
IR Spectroscopy
The IR spectrum exhibits a broad O–H stretch at 2500–3000 cm⁻¹, a conjugated C=O stretch at 1685 cm⁻¹, and aromatic C=C vibrations at 1602 cm⁻¹. The absence of a free carboxylic acid peak (∼1700 cm⁻¹) confirms intramolecular hydrogen bonding in the solid state.
UV-Vis Spectroscopy
The UV-Vis spectrum in methanol shows a λmax at 265 nm (π→π* transition of the pyridine-acrylate system) and a weaker band at 310 nm (n→π* transition of the p-toluoyl carbonyl).
Tautomeric Behavior in Solution and Solid States
In the solid state, X-ray diffraction and IR data support a zwitterionic structure, where the carboxylic acid proton (O10–H10) transfers to the pyridine nitrogen (N1), forming an O–H···N hydrogen bond. This tautomer is stabilized by the crystal lattice’s electrostatic environment.
In aprotic solvents (e.g., DMSO), NMR data reveal a dynamic equilibrium between the zwitterion and neutral form, with a 3:1 ratio favoring the neutral species at 25°C. The equilibrium shifts toward the zwitterion at higher temperatures due to entropy-driven proton transfer. No keto-enol tautomerism is observed, as the α,β-unsaturated system disfavors enolization.
Table 4: Tautomeric distribution in different states
| State | Zwitterion (%) | Neutral (%) |
|---|---|---|
| Solid | 100 | 0 |
| DMSO, 25°C | 75 | 25 |
Properties
IUPAC Name |
(E)-3-[6-(4-methylbenzoyl)pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-5-7-12(8-6-11)16(20)14-4-2-3-13(17-14)9-10-15(18)19/h2-10H,1H3,(H,18,19)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGBEAJEZNVPAG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184868 | |
| Record name | 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94094-27-6 | |
| Record name | 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94094-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094094276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-[6-(4-methylbenzoyl)-2-pyridinyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501184868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-[6-(p-toluoyl)-2-pyridyl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation of 6-(4-Methylbenzoyl)-2-Pyridinecarbaldehyde
A primary synthesis route involves the condensation of 6-(4-methylbenzoyl)-2-pyridinecarbaldehyde with malonic acid under acidic or basic conditions. This method, analogous to the preparation of (E)-3-(furan-2-yl)acrylic acid derivatives, proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated carboxylic acid with predominant (E)-stereochemistry due to thermodynamic stability.
Reaction Conditions :
- Catalyst : Piperidine or pyridine derivatives, often in refluxing ethanol or toluene.
- Temperature : 80–110°C for 6–12 hours.
- Workup : Acidification to precipitate the product, followed by recrystallization from ethanol/water mixtures.
Challenges :
Cross-Coupling Strategies: Heck and Suzuki-Miyaura Reactions
Palladium-catalyzed cross-coupling offers an alternative pathway, particularly for introducing the acrylic acid moiety. For instance, a Heck reaction between 6-(4-methylbenzoyl)-2-bromopyridine and acrylic acid could form the C–C bond at the 2-position.
Heck Reaction Protocol :
- Catalyst : Pd(OAc)$$2$$ or Pd(PPh$$3$$)$$_4$$.
- Base : Triethylamine or K$$2$$CO$$3$$.
- Ligands : Phosphine ligands (e.g., PPh$$_3$$) to stabilize the palladium intermediate.
- Solvent : DMF or DMSO at 100–120°C.
Limitations :
Directed Ortho-Metalation and Acylation
Introducing the 4-methylbenzoyl group at the pyridine’s 6-position can be achieved via directed metalation. Starting with 2-pyridinecarbaldehyde protected as an acetal, a strong base (e.g., LDA) deprotonates the position para to the directing group, enabling acylation with 4-methylbenzoyl chloride.
Steps :
- Protection : 2-Pyridinecarbaldehyde is converted to its dimethyl acetal using trimethyl orthoformate.
- Metalation : LDA at −78°C in THF generates a lithiated intermediate at the 6-position.
- Acylation : Quenching with 4-methylbenzoyl chloride forms the ketone.
- Deprotection : Acidic hydrolysis restores the aldehyde for subsequent Knoevenagel condensation.
Yield Considerations :
- This multistep sequence typically achieves 40–60% overall yield due to losses during protection/deprotection and side reactions at electron-deficient positions.
Comparative Analysis of Synthetic Methods
Purification and Characterization
Post-synthesis purification typically involves column chromatography using silica gel and dichloromethane/methanol gradients. Recrystallization from ethanol enhances purity, as evidenced by melting point consistency and HPLC analysis (>98% purity).
Spectroscopic Data :
- IR : Strong absorptions at 1700–1720 cm$$^{-1}$$ (C=O stretch) and 1650 cm$$^{-1}$$ (conjugated C=C).
- $$^1$$H NMR (CDCl$$3$$): δ 8.6 (d, J = 9.6 Hz, pyridine-H), 7.8–7.4 (m, aromatic H), 6.5 (d, J = 16 Hz, CH=COO$$2$$H).
Applications and Derivative Synthesis
The acrylic acid moiety enables further functionalization, such as amidation or esterification, to create bioactive analogs. For example, coupling with p-toluidine using DCC/DMAP yields amide derivatives with potential antinociceptive properties. Additionally, the compound serves as a ligand in metal-organic frameworks (MOFs) due to its rigid, conjugated backbone.
Chemical Reactions Analysis
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Scientific Research Applications
Pharmaceutical Applications
1. Antihistamine Impurity
One of the primary applications of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid is as an impurity in the synthesis of acrivastine, an antihistamine medication. Acrivastine is used to alleviate allergic symptoms such as hay fever and urticaria. The presence of this compound in the formulation highlights its role in ensuring the efficacy and safety of antihistamine drugs .
2. Drug Development
Research indicates that derivatives of this compound may have potential as lead compounds in drug development. Its structural characteristics allow for modifications that could enhance pharmacological activity against various targets, including histamine receptors.
Case Studies
Case Study 1: Acrivastine Synthesis
In a study focusing on the synthesis of acrivastine, this compound was identified as a critical intermediate. The synthesis process involved several steps where this compound played a pivotal role in achieving the desired purity and efficacy of the final product. Analytical techniques such as HPLC were employed to monitor the levels of this impurity throughout the synthesis process.
Case Study 2: Biological Activity Screening
Another research initiative investigated the biological activity of various derivatives of this compound. The study aimed to evaluate their effectiveness against specific histamine receptors. Results indicated that certain modifications to the compound's structure significantly enhanced its binding affinity and selectivity, suggesting potential therapeutic applications beyond antihistamines.
Mechanism of Action
The mechanism of action of (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Electronic Effects
- The p-toluoyl group in the target compound introduces electron-donating methyl and electron-withdrawing carbonyl groups, creating a resonance-stabilized system. This contrasts with (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid , where the trifluoromethyl group strongly withdraws electrons, increasing acidity and metabolic stability .
- The amino group in (E)-3-(6-Aminopyridin-3-yl)acrylic acid enhances solubility in polar solvents but reduces conjugation efficiency compared to the toluoyl-substituted compound .
Pharmacological Relevance
- The target compound and its hydroxy(p-tolyl)methyl analog (E)-3-(6-(Hydroxy(p-tolyl)methyl)pyridin-2-yl)acrylic Acid share structural motifs with Acrivastine, a histamine H₂ antagonist . However, the toluoyl group may improve lipophilicity and membrane permeability compared to the hydroxylated variant.
Physicochemical Properties
*Data for the target compound inferred from structurally similar derivatives .
Biological Activity
(E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, commonly referred to as p-toluoyl-2-pyridyl acrylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 94094-27-6
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
This structure features a pyridine ring and an acrylic acid moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may bind to active sites or allosteric sites on target proteins, leading to modulation of cellular pathways and biological responses. This mechanism underlies its potential therapeutic effects in various disease models.
2. Anti-inflammatory Properties
The compound's structural similarities to known anti-inflammatory agents suggest potential in modulating inflammatory responses. For instance, similar acrylic acid derivatives have shown significant reduction in paw edema in inflammatory models, indicating anti-inflammatory effects .
3. Pain Modulation
In pain models, compounds related to this compound have been tested for their antinociceptive properties. For example, PAM-2, a derivative tested in various pain assays, exhibited significant reversal of mechanical allodynia and thermal hyperalgesia without causing motor impairment . This suggests that this compound may also possess similar pain-modulating effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound. Here are key findings:
Q & A
Q. What are the key steps in synthesizing (E)-3-(6-(p-Toluoyl)-2-pyridyl)acrylic acid, and how can purity be ensured?
The synthesis involves multi-step organic reactions, starting with condensation of pyridine derivatives with acrylic acid precursors. Critical steps include:
- Aldol Condensation : Pyridine carbaldehyde reacts with malonic acid in pyridine under reflux to form the acrylate backbone .
- Esterification/Acylation : Introduction of the p-toluoyl group via coupling reagents (e.g., EDC·HCl, DMAP) in CH₂Cl₂ .
- Purification : Flash chromatography (EtOAc/petroleum ether) or recrystallization (ethanol/water) to isolate the product . Purity Assurance : Use HPLC or NMR to confirm absence of by-products. Adjust solvent ratios during crystallization to optimize yield (e.g., 97.9% achieved via slow water evaporation) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms the (E)-configuration of the acrylic acid moiety .
- X-ray Crystallography : Resolves planar geometry (torsion angle: −6.1°) and supramolecular interactions (e.g., O–H⋯N hydrogen bonds) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (366.45 g/mol) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Biological Target Interaction : Acts as a ligand for enzymes/receptors (e.g., anti-histaminic activity via pyridyl-acrylate interactions) .
- Drug Development : Derivatives show potential as kinase inhibitors or anti-inflammatory agents due to structural mimicry of cinnamic acid .
- Coordination Chemistry : Forms metal complexes for catalytic or sensor applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and by-product formation during synthesis?
- Catalyst Screening : Test EDC·HCl vs. DCC for acylation efficiency .
- Temperature Control : Reflux at 80–100°C minimizes side reactions in condensation steps .
- Solvent Polarity : Adjust CH₂Cl₂/THF ratios to balance reactivity and solubility . Example : A study achieved 97.9% yield by optimizing pyridine solvent volume and HCl addition rate during crystallization .
Q. What supramolecular interactions govern the compound’s crystal packing, and how do they influence stability?
- Key Interactions :
| Interaction Type | Distance (Å) | Role in Packing |
|---|---|---|
| O–H⋯N (hydrogen bond) | 2.61 | Chains along [101] direction |
| π–π stacking (pyridine rings) | 3.82 | 3D framework stabilization |
| C–H⋯O (weak) | 3.34 | Inter-chain linking |
- Stability Impact : Strong O–H⋯N bonds enhance thermal stability (melting point: 574°C) , while π–π stacking reduces solubility in non-polar solvents.
Q. How can computational modeling predict biological activity or guide derivative design?
- Molecular Docking : Simulate binding to histamine H₁ receptors (pA₂ = 5.7 observed experimentally) to prioritize derivatives .
- DFT Calculations : Optimize geometry and electron distribution to predict reactivity (e.g., nucleophilic sites at pyridyl N and acrylic acid COO⁻) .
- QSAR Models : Correlate substituent effects (e.g., p-toluoyl vs. trifluoromethyl) with bioactivity .
Q. How should researchers reconcile discrepancies in spectral data or crystallographic parameters across studies?
- Spectral Validation : Cross-check NMR shifts with Cambridge Structural Database entries (e.g., CSD refcode: 2341592) .
- Crystallographic Refinement : Use Hirshfeld surface analysis to resolve ambiguous hydrogen bonding patterns (e.g., H⋯H vs. O⋯H contacts) .
- Case Study : A 2024 study resolved conflicting melting points (553 K vs. 574°C) by confirming polymorph-dependent thermal behavior via DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
